molecular formula C20H19N5O2S B2672139 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1219844-73-1

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2672139
CAS No.: 1219844-73-1
M. Wt: 393.47
InChI Key: GHSYOOUDIGJCRL-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring, a thiophene ring, and an oxadiazole ring

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the piperidine and thiophene-oxadiazole moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Mechanism of Action

The mechanism by which 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
  • 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or behaviors that similar compounds may not provide.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-18(12-25-13-21-15-6-1-2-7-16(15)25)24-9-3-5-14(11-24)19-22-23-20(27-19)17-8-4-10-28-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYOOUDIGJCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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